molecular formula C12H21NO3 B2826959 Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate CAS No. 86953-89-1

Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B2826959
CAS No.: 86953-89-1
M. Wt: 227.304
InChI Key: VXPCTIGKKLFXIH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 86953-89-1 . It has a molecular weight of 227.3 . The compound is stored at room temperature and is in liquid form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H21NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Asymmetric Synthesis of Chiral Pyrrolidines

    • Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate plays a key role in the asymmetric synthesis of chiral pyrrolidines. An efficient synthesis process has been developed using nitrile anion cyclization, demonstrating its utility in creating chiral pyrrolidine compounds with high yields and enantiomeric excess (Chung et al., 2005).
  • Crystal Structure Analysis

    • The compound has been synthesized and characterized, including X-ray diffraction studies. This has provided valuable insights into its crystal structure and the impact of various substitutions on its molecular configuration (Naveen et al., 2007).
  • Synthesis of Novel Macrocyclic Inhibitors

    • It has been used in the synthesis of highly functionalized 2-pyrrolidinones. This process led to the creation of novel macrocyclic Tyk2 inhibitors, demonstrating the compound's potential in medicinal chemistry (Sasaki et al., 2020).
  • Production of Fluorinated Compounds

    • The compound has been utilized in the synthesis of fluorinated compounds, such as (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate, indicating its versatility in creating diverse chemical structures (Funabiki et al., 2008).
  • Hydrogen Bonding Studies

    • Research on the tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate variant has provided insights into hydrogen bonding behavior, particularly in the context of alkyne and carbamate interactions. This contributes to understanding molecular interactions and arrangement (Baillargeon et al., 2014).
  • Development of Antiinflammatory Agents

    • Derivatives of this compound have been synthesized and evaluated for their potential as antiinflammatory agents. This indicates the compound's application in pharmaceutical research (Ikuta et al., 1987).
  • Preparation of Piperidine Derivatives

    • The compound has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This showcases its utility in creating complex organic structures, important in various chemical syntheses (Moskalenko & Boev, 2014).
  • Continuous Flow Synthesis

    • A one-step continuous flow synthesis method using tert-butyl acetoacetates, amines, and 2-bromoketones, including this compound, has been reported. This represents an innovative approach in chemical manufacturing processes (Herath & Cosford, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPCTIGKKLFXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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